molecular formula C22H18ClN3O5S B2604833 2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide CAS No. 1260951-54-9

2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide

Cat. No.: B2604833
CAS No.: 1260951-54-9
M. Wt: 471.91
InChI Key: WHTDILKJGYOOPL-UHFFFAOYSA-N
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Description

This compound is a thieno[3,2-d]pyrimidine derivative featuring a 3-chlorophenyl group at the 3-position and an N-(3,4-dimethoxyphenyl)acetamide moiety at the 1-position. The thieno[3,2-d]pyrimidine core is a fused heterocyclic system combining thiophene and pyrimidine rings, which is known for its pharmacological relevance in anticonvulsant, anticancer, and antimicrobial applications .

Synthetic routes for analogous thieno-pyrimidines often involve Vilsmeier-Haack formylation or Suzuki-Miyaura cross-coupling reactions .

Properties

IUPAC Name

2-[3-(3-chlorophenyl)-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O5S/c1-30-17-7-6-14(11-18(17)31-2)24-19(27)12-25-16-8-9-32-20(16)21(28)26(22(25)29)15-5-3-4-13(23)10-15/h3-11,16,20H,12H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZECXGDNGLDYNEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN2C3C=CSC3C(=O)N(C2=O)C4=CC(=CC=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide typically involves multi-step organic reactions The process begins with the formation of the thieno[3,2-d]pyrimidine core, which can be achieved through cyclization reactions involving thiophene derivatives and appropriate nitrogen sources under controlled conditions

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the aromatic rings or the thieno[3,2-d]pyrimidine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: Potential therapeutic applications include its use as a lead compound for developing drugs targeting specific diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, it may act as an agonist or antagonist, modulating signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and pharmacological differences between the target compound and its analogs:

Compound Name / ID Core Structure Substituents Molecular Weight (g/mol) Biological Activity Key Reference(s)
Target Compound : 2-[3-(3-Chlorophenyl)-2,4-dioxo-thieno[3,2-d]pyrimidin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide Thieno[3,2-d]pyrimidine 3-Cl-phenyl, 3,4-dimethoxy-phenylacetamide ~457.89 (calculated) Anticipated anticonvulsant/antiepileptic activity (based on structural analogs)
Epirimil : N-(3,4-dimethoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide Pyrimidine-thioacetamide Pyridinyl-pyrimidine, 3,4-dimethoxy-phenylacetamide ~425.47 ED50 = 38.7 mg/kg (MES model); 100% seizure prevention in mice
Example 83 () : Fluorophenyl-chromenone-pyrazolo[3,4-d]pyrimidine Pyrazolo[3,4-d]pyrimidine Fluorophenyl, chromenone, isopropoxy ~571.20 Kinase inhibition (implied by structural complexity)
Compound 10a () : N-Phenyl-tetrahydrobenzothieno-triazolo-pyrimidine Benzothieno-triazolo-pyrimidine Phenyl, tetrahydrobenzothieno ~436.54 Cytotoxicity (implied by heterocyclic fusion)
Compound 5.6 () : Dihydropyrimidin-thioacetamide Dihydropyrimidine 2,3-Dichlorophenyl, methyl ~344.21 Antimicrobial/anticancer (based on thioacetamide moiety)
: Dichlorophenyl-thieno[3,2-d]pyrimidine Thieno[3,2-d]pyrimidine 2,5-Dichlorophenyl, phenethyl ~530.37 Unspecified (structural focus)

Key Findings:

Structural Variations and Activity: The target compound’s thieno[3,2-d]pyrimidine core differentiates it from Epirimil’s pyrimidine-thioacetamide structure. The latter’s pyridinyl group enhances π-π stacking in receptor binding, contributing to its high anticonvulsant efficacy . Fluorine substituents () may improve blood-brain barrier penetration but increase metabolic stability risks .

Pharmacological Performance :

  • Epirimil’s ED50 of 38.7 mg/kg suggests superior potency compared to older analogs like phenytoin (ED50 ~8–15 mg/kg), though direct comparisons to the target compound require further testing .
  • Thioacetamide moieties (e.g., ) correlate with antimicrobial activity, whereas dimethoxyphenyl groups (target compound, Epirimil) enhance CNS targeting .

Synthetic Accessibility :

  • The target compound’s synthesis likely follows routes similar to (Vilsmeier-Haack reagent), whereas uses Suzuki coupling for complex boronate intermediates, affecting scalability .

Contradictions and Gaps :

  • While Epirimil shows 100% seizure prevention, its safety profile (e.g., neurotoxicity) remains unaddressed, contrasting with older drugs like valproate .
  • and highlight structural diversity but lack explicit pharmacological data, limiting direct comparisons .

Biological Activity

The compound 2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide is a thienopyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on available research findings, including its synthesis, pharmacological properties, and case studies.

  • Molecular Formula : C20H18ClN3O3S
  • Molecular Weight : 431.9 g/mol
  • CAS Number : 1260946-95-9

Anticancer Activity

Research has demonstrated that thienopyrimidine derivatives exhibit significant anticancer properties. In particular, compounds similar to this compound have been evaluated against various cancer cell lines:

  • MDA-MB-231 Cell Line : Studies indicate that thienopyrimidine derivatives can inhibit the growth of breast cancer cells. The IC50 values for similar compounds range from 27.6 μM to 50 μM . The presence of electron-withdrawing groups on the phenyl ring enhances cytotoxicity.
CompoundStructureIC50 (μM)
Compound IStructure I27.6
Compound IIStructure II29.3

The proposed mechanism of action for these compounds involves the inhibition of specific enzymes and pathways critical for cancer cell proliferation. For instance:

  • Inhibition of DNA Synthesis : Thienopyrimidine derivatives may interfere with DNA replication processes.
  • Apoptosis Induction : These compounds can trigger apoptotic pathways in cancer cells.

Antimicrobial Activity

Thienopyrimidine derivatives have also shown promising antimicrobial activity. For example:

  • Compounds from this class have been tested against various bacterial strains and exhibited significant antibacterial effects . The structure-activity relationship indicates that modifications on the phenyl rings significantly influence antimicrobial potency.

Case Studies

Several studies have explored the biological activity of thienopyrimidine derivatives:

  • Yong et al. (2018) : Synthesized a series of thieno[2,3-d]pyrimidine derivatives and evaluated their anticancer activity against MDA-MB-231 cells. The study found that compounds with chlorophenyl substitutions exhibited enhanced cytotoxic effects .
  • Elmongy et al. (2022) : Investigated a new series of thieno[2,3-d]pyrimidines and reported inhibitory activities ranging from 43% to 87% against non-small cell lung cancer cell lines .

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